1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid
Overview
Description
The compound “1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid” is a type of organic compound. The tert-butoxycarbonyl (Boc) group is a commonly used protective group for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular structure of this compound involves a tert-butoxycarbonyl group, which is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .
Chemical Reactions Analysis
The Boc group is used for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .
Scientific Research Applications
Chemical Synthesis
Tert-Butoxycarbonylation Reagent : This compound acts as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, enabling chemoselective reactions under mild conditions (Saito, Ouchi, & Takahata, 2006).
Synthesis of Functionalized Amino Acid Derivatives : It has been used in the synthesis of a new series of functionalized amino acid derivatives, which were evaluated for their cytotoxicity against human cancer cell lines (Kumar et al., 2009).
Peptide Synthesis
- Solid-Phase Synthesis of Peptide α-Carboxamides : This compound has been synthesized and utilized as a handle in the solid-phase synthesis of peptide α-carboxamides, showing potential in peptide synthesis applications (Gaehde & Matsueda, 1981).
Crystallography and Molecular Structure
- Study of Peptide Conformation : The crystal structure of derivatives, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, has been studied to examine the role of N-methylation in peptide conformation (Jankowska et al., 2002).
Organic Chemistry Applications
Synthesis of Pipecolic Acid Derivatives : It has been utilized in the synthesis of pipecolic acid derivatives, indicating its role in organic synthesis (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
Catalysis : The compound has been used in N-tert-butoxycarbonylation of amines, showcasing its role in catalysis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Safety And Hazards
Future Directions
The future directions of this compound involve expanding the applicability of amino acid ionic liquids (AAILs). This can be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-13(12-8-5-4-6-9-12)10-7-11-14(18)15(19)20/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJFWVCMROGUPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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